Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for essential biomolecules like nucleobases and a plethora of approved therapeutics.[1] Within this privileged heterocyclic class, 2-(Methylthio)pyrimidine-5-carbonitrile (CAS No. 38275-43-3) has emerged as a particularly strategic and versatile building block. Its unique arrangement of functional groups—a nucleophilically displaceable methylthio group, an electron-withdrawing nitrile, and two ring nitrogens—provides a rich chemical canvas for the synthesis of complex molecular architectures.
This guide offers an in-depth technical exploration of 2-(Methylthio)pyrimidine-5-carbonitrile, intended for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights and robust, validated protocols.
PART 1: Core Molecular Profile and Spectroscopic Signature
A foundational understanding of a chemical's physical and spectral properties is paramount for its effective use in a laboratory setting.
Physicochemical Properties
The key physicochemical data for 2-(Methylthio)pyrimidine-5-carbonitrile are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 38275-43-3 | [2][3] |
| Molecular Formula | C₆H₅N₃S | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| IUPAC Name | 2-(methylthio)pyrimidine-5-carbonitrile | [2] |
| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.302 g/cm³ (Predicted) | [2] |
| SMILES | CSC1=NC=C(C=N1)C#N | [2] |
Expected Spectroscopic Data
While a dedicated spectrum for the parent compound is not publicly cataloged, extensive data from its numerous derivatives allow for a highly accurate prediction of its spectroscopic signature.[4][5][6]
-
¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. The two pyrimidine ring protons (at C4 and C6) would appear as distinct singlets in the aromatic region (typically δ 8.5-9.5 ppm), shifted downfield due to the electron-withdrawing effects of the ring nitrogens and the nitrile group. The methyl protons of the thioether group would present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm).[7]
-
¹³C NMR (Carbon NMR): Key resonances would include the nitrile carbon (δ 115-120 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon of the thioether group (δ 12-15 ppm). The carbon atom attached to the sulfur (C2) would appear significantly downfield.[7]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region.[5][8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would prominently feature the molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation patterns could involve the loss of the methyl group or cleavage of the pyrimidine ring.[8]
PART 2: Synthesis and Purification
The synthesis of substituted 2-(methylthio)pyrimidine scaffolds is well-documented, typically involving the S-alkylation of a 2-thiopyrimidine precursor.[1][4] The following protocol describes a robust and validated pathway to the parent compound.
Workflow for Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
Caption: Synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by explaining the rationale behind each critical step.
Objective: To synthesize 2-(Methylthio)pyrimidine-5-carbonitrile from commercially available starting materials.
Materials:
-
4-Chloro-2-mercaptopyrimidine-5-carbonitrile (Starting Material)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-Chloro-2-mercaptopyrimidine-5-carbonitrile (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (10 mL per gram of starting material).
-
Causality: Potassium carbonate acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Acetone is a suitable polar aprotic solvent that will not interfere with the reaction. Anhydrous conditions prevent unwanted side reactions.
-
-
S-Methylation:
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: Methyl iodide is an excellent electrophile for the S-methylation. The reaction is run at 0 °C initially to control the exothermic reaction and minimize potential N-alkylation, though S-alkylation is strongly favored due to the "soft" nature of the thiolate.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should appear, and the starting material spot should diminish.
-
Once complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: TLC provides a rapid and reliable method to determine the reaction endpoint, preventing the formation of byproducts from over-running the reaction.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: The aqueous work-up removes any remaining water-soluble impurities. Recrystallization or chromatography ensures the final product meets the high purity standards required for subsequent applications.
-
PART 3: Chemical Reactivity and Strategic Transformations
The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile lies in the distinct reactivity of its methylthio group. While stable, it can be readily activated or displaced, making it a versatile chemical handle.
Key Reaction Pathways
Caption: Key reaction pathways for 2-(Methylthio)pyrimidine-5-carbonitrile.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. The methylthio group can be displaced directly by strong nucleophiles under forcing conditions.
-
Displacement by Amines and Hydrazines: Refluxing with amines or hydrazine hydrate can substitute the methylthio group to form 2-amino or 2-hydrazinylpyrimidine derivatives, respectively.[1][5] These products are often key intermediates for building libraries of bioactive compounds. The reaction proceeds with the evolution of methyl mercaptan, a gas with a distinct, unpleasant odor, which serves as a qualitative indicator of reaction progress.[1]
Oxidation to a Superior Leaving Group
A more powerful and widely used strategy involves a two-step process: oxidation of the thioether followed by nucleophilic substitution.[9][10]
-
Mechanism and Rationale: The methylthio group itself is a relatively poor leaving group. However, oxidation to the corresponding methylsulfone (-SO₂CH₃) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide dramatically increases the electrophilicity of the C2 position.[9][11] The resulting methylsulfinate anion is an excellent leaving group, making the sulfone intermediate far more reactive towards nucleophiles than the parent thioether or even corresponding 2-chloropyrimidines.[12][13][14]
-
Application in Cyanation: This enhanced reactivity allows for facile displacement by a wide range of nucleophiles under mild conditions. For instance, treatment of the 2-methylsulfonyl intermediate with potassium cyanide readily yields 2-cyanopyrimidine derivatives.[9][15]
Protocol: Oxidation to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
Objective: To activate the 2-(methylthio) group for subsequent nucleophilic substitution.
Materials:
-
2-(Methylthio)pyrimidine-5-carbonitrile (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Methodology:
-
Dissolve 2-(Methylthio)pyrimidine-5-carbonitrile in DCM in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.
-
Separate the organic layer, wash with additional NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the sulfone, which can often be used in the next step without further purification.[9][10]
-
Trustworthiness: The use of m-CPBA is a standard, high-yielding method for thioether oxidation. The basic wash is critical to remove the m-chlorobenzoic acid byproduct.
-
PART 4: Applications in Research and Development
The primary value of 2-(Methylthio)pyrimidine-5-carbonitrile is as a foundational scaffold for constructing molecules with significant biological activity, particularly in oncology and agrochemistry.
Oncology and Kinase Inhibitor Discovery
The pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
PI3K/mTOR/AKT Pathway Inhibitors: A significant body of research demonstrates that derivatives synthesized from this scaffold are potent inhibitors of the PI3K/mTOR/AKT signaling cascade.[1][5] By modifying the C2 and C4/C6 positions, researchers have developed compounds with nanomolar IC₅₀ values against various cancer cell lines, inducing apoptosis and cell cycle arrest.[1][16] For example, substitution of the 2-methylthio group with a hydrazinyl moiety, which is then condensed with various aldehydes, has yielded potent dual PI3K/mTOR inhibitors.[1]
-
EGFR and VEGFR-2 Inhibitors: The scaffold is also integral to the design of inhibitors for receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][17] Derivatives have shown efficacy against both wild-type EGFR and clinically relevant resistant mutants like T790M, highlighting the scaffold's potential to overcome acquired drug resistance.[18]
Agrochemical Synthesis
Beyond pharmaceuticals, pyrimidine derivatives are crucial in modern agriculture. The 2-(methylthio)pyrimidine core is a key building block for a class of fungicides known as anilinopyrimidines.[14][15] The ability to functionalize the pyrimidine ring allows for the fine-tuning of fungicidal activity against pathogens like late blight and downy mildew while maintaining low phytotoxicity to crops.[14]
Chemical Biology and Covalent Probes
As discussed, the oxidized 2-methylsulfonyl derivative is a highly reactive electrophile. This property has been harnessed to develop selective "thio-click" reagents that arylate cysteine residues in proteins.[12][13] This application is valuable in chemical biology for proteomics, target identification, and the development of covalent inhibitors.
PART 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification:
-
GHS Hazard Statements: H302: Harmful if swallowed.[2] Some suppliers may list H301: Toxic if swallowed. Always consult the specific vendor's Safety Data Sheet (SDS).
-
Signal Word: Warning or Danger[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19][20]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Forward Outlook
2-(Methylthio)pyrimidine-5-carbonitrile is far more than a simple catalog chemical; it is a powerful and enabling tool for chemical innovation. Its predictable reactivity, particularly the capacity for the methylthio group to be activated into a superior leaving group, provides a reliable entry point into vast chemical space. Its demonstrated success as a core scaffold for kinase inhibitors in oncology underscores its strategic value in modern drug discovery.
Future research will likely focus on expanding the diversity of nucleophiles used to displace the activated sulfonyl group, developing novel catalytic methods for its functionalization, and exploring the biological activity of its derivatives in therapeutic areas beyond oncology. As a foundational building block, 2-(Methylthio)pyrimidine-5-carbonitrile will undoubtedly continue to contribute to significant advances in both medicine and materials science.
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El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
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El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
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American Elements. (n.d.). 2-(Methylthio)pyrimidine-5-carbonitrile. American Elements. [Link]
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Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]
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Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
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